molecular formula C11H7ClN2O4 B14495222 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione CAS No. 63477-87-2

1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione

Cat. No.: B14495222
CAS No.: 63477-87-2
M. Wt: 266.64 g/mol
InChI Key: ARRTWWOTODCUCE-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a chloro-nitrophenyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions to introduce the methylidene group. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

CAS No.

63477-87-2

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-methylidenepyrrolidine-2,5-dione

InChI

InChI=1S/C11H7ClN2O4/c1-6-4-10(15)13(11(6)16)7-2-3-8(12)9(5-7)14(17)18/h2-3,5H,1,4H2

InChI Key

ARRTWWOTODCUCE-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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